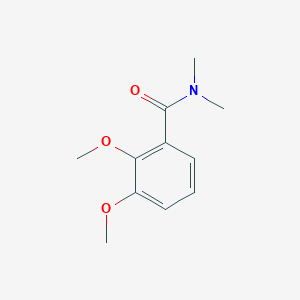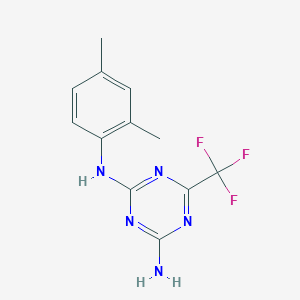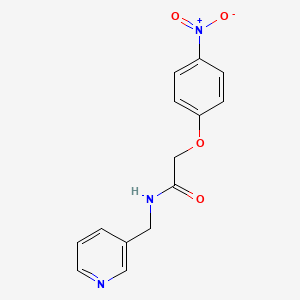![molecular formula C18H18N4O3 B5856473 2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide](/img/structure/B5856473.png)
2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPI-613, and it has been found to exhibit promising results in the treatment of cancer, metabolic disorders, and other diseases.
Mecanismo De Acción
CPI-613 works by inhibiting the TCA cycle in the mitochondria of cells. The TCA cycle is responsible for the production of energy in cells, and the inhibition of this cycle leads to the disruption of energy production, ultimately leading to cell death. CPI-613 targets the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are involved in the TCA cycle.
Biochemical and Physiological Effects:
CPI-613 has been found to exhibit significant biochemical and physiological effects. In cancer cells, CPI-613 has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In metabolic disorders, CPI-613 has been found to regulate glucose metabolism, reduce insulin resistance, and improve lipid metabolism. Additionally, CPI-613 has been found to exhibit neuroprotective effects in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPI-613 has several advantages for lab experiments. It is a potent inhibitor of the TCA cycle and exhibits significant antitumor activity. Additionally, CPI-613 has been found to exhibit promising results in the treatment of metabolic disorders and neurodegenerative diseases. However, the synthesis of CPI-613 is a complex process that requires expertise in organic chemistry. Additionally, the exact mechanism of action of CPI-613 is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the research on CPI-613. One potential direction is the development of more efficient synthesis methods for CPI-613. Additionally, further research is needed to fully understand the mechanism of action of CPI-613 and its potential applications in the treatment of various diseases. Another potential direction is the development of CPI-613 derivatives with improved potency and selectivity. Overall, CPI-613 has significant potential for the development of new therapies for cancer, metabolic disorders, and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of CPI-613 involves the reaction of 2-chloro-N-phenylacetamide with hydrazine hydrate to form 2-hydrazino-N-phenylacetamide. This compound is then reacted with 4-(cyclopropylcarbonyl)aniline to form the final product, 2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide. The synthesis of CPI-613 is a complex process and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CPI-613 has been extensively studied for its potential applications in various fields of scientific research. In cancer research, CPI-613 has been found to exhibit significant antitumor activity by targeting the mitochondrial tricarboxylic acid (TCA) cycle. CPI-613 has also been found to exhibit promising results in the treatment of metabolic disorders such as diabetes and obesity by regulating the TCA cycle. Additionally, CPI-613 has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[4-[(phenylcarbamoylamino)carbamoyl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-16(12-6-7-12)19-15-10-8-13(9-11-15)17(24)21-22-18(25)20-14-4-2-1-3-5-14/h1-5,8-12H,6-7H2,(H,19,23)(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOGQNLEMMIPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5856394.png)

![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
![2-[4-(3-nitrophenyl)-3-butenoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5856408.png)
![3-(difluoromethyl)-N-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5856410.png)

![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5856437.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5856443.png)

![1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5856461.png)
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5856466.png)
![7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5856480.png)
![2-(2-methoxyphenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5856483.png)